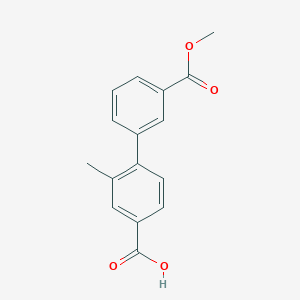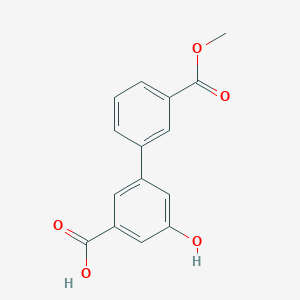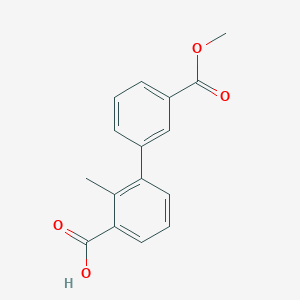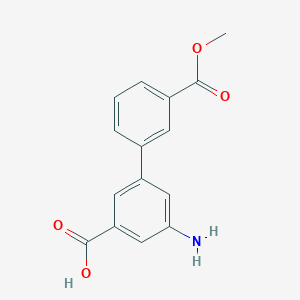![molecular formula C15H12N2O5 B6404914 2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% CAS No. 1261894-84-1](/img/structure/B6404914.png)
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% (hereafter referred to as 2-MPC-4-NO2) is a compound that has a wide range of applications in scientific research. It has been used in various studies to investigate biochemical and physiological processes, as well as in lab experiments.
科学的研究の応用
2-MPC-4-NO2 has been used in numerous studies to investigate biochemical and physiological processes. It has been used as a substrate to investigate the catalytic activity of various enzymes, such as the enzymes involved in the metabolism of drugs and toxins. It has also been used to study the mechanisms of action of various drugs, including those used in the treatment of cancer and neurological disorders. In addition, it has been used to study the mechanisms of action of various hormones, such as insulin and glucagon.
作用機序
2-MPC-4-NO2 acts as a substrate for various enzymes, including those involved in the metabolism of drugs and toxins. It is believed to interact with these enzymes in two ways. First, it can be converted to its active form, 2-MPC-4-NO2-O-methyl ester, by esterases. This active form can then interact with the enzymes, resulting in the formation of the corresponding enzyme-substrate complex. Second, it can be converted to its inactive form, 2-MPC-4-NO2-O-methyl ether, by the enzyme mono-oxygenase. This inactive form does not interact with the enzymes, resulting in the inhibition of enzyme activity.
Biochemical and Physiological Effects
2-MPC-4-NO2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, resulting in the inhibition of drug metabolism. It has also been shown to increase the activity of enzymes involved in the metabolism of carbohydrates, resulting in increased glucose uptake and increased insulin sensitivity. In addition, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
実験室実験の利点と制限
2-MPC-4-NO2 has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and easy availability. This makes it an ideal choice for experiments that require large amounts of the compound. Additionally, it is relatively stable in solution, making it suitable for experiments that require long-term storage. However, 2-MPC-4-NO2 is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
将来の方向性
The future directions for 2-MPC-4-NO2 are numerous. It could be used in further studies to investigate the mechanisms of action of various drugs, hormones, and toxins. It could also be used in studies to investigate the effects of various environmental factors on biochemical and physiological processes. Additionally, it could be used in studies to investigate the effects of various drugs and toxins on the activity of enzymes involved in drug metabolism. Finally, it could be used in studies to investigate the effects of various drugs and toxins on the development of cancer and other diseases.
合成法
2-MPC-4-NO2 can be synthesized using a two-step process. The first step involves the reaction of 2-nitrobenzoic acid with N-methyl-aminocarbonyl chloride, producing the intermediate compound 2-[3-(N-methyl-aminocarbonyl)phenyl]-4-nitrobenzoic acid. The second step involves the reduction of the intermediate compound to 2-MPC-4-NO2 using sodium borohydride.
特性
IUPAC Name |
2-[3-(methylcarbamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-16-14(18)10-4-2-3-9(7-10)13-8-11(17(21)22)5-6-12(13)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQTXMSUGNONPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690664 |
Source


|
| Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-84-1 |
Source


|
| Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404842.png)
![5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404846.png)
![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404849.png)
![4-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404873.png)
![6-Chloro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404876.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6404883.png)




![3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6404925.png)


